Chitotriose trihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

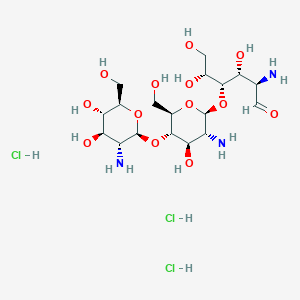

Structure

3D Structure of Parent

Propriétés

Formule moléculaire |

C18H38Cl3N3O13 |

|---|---|

Poids moléculaire |

610.9 g/mol |

Nom IUPAC |

(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;trihydrochloride |

InChI |

InChI=1S/C18H35N3O13.3ClH/c19-5(1-22)11(27)15(6(26)2-23)33-18-10(21)14(30)16(8(4-25)32-18)34-17-9(20)13(29)12(28)7(3-24)31-17;;;/h1,5-18,23-30H,2-4,19-21H2;3*1H/t5-,6+,7+,8+,9+,10+,11+,12+,13+,14+,15+,16+,17-,18-;;;/m0.../s1 |

Clé InChI |

FNHGOGWSTIEJRG-BXCRODNTSA-N |

SMILES isomérique |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)N)O)O)O.Cl.Cl.Cl |

SMILES canonique |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC(C(CO)O)C(C(C=O)N)O)CO)N)O)O)O.Cl.Cl.Cl |

Origine du produit |

United States |

Foundational & Exploratory

What is the molecular structure of Chitotriose trihydrochloride?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitotriose trihydrochloride, a chitosan (B1678972) trimer, is an oligosaccharide of significant interest in various scientific fields, including biochemistry, immunology, and pharmacology. As a derivative of chitin (B13524), the second most abundant polysaccharide in nature, chitotriose and its hydrochloride salt are pivotal in studying carbohydrate-protein interactions, enzymatic activities, and signaling pathways. This technical guide provides an in-depth overview of the molecular structure of this compound, its physicochemical properties, methods for its structural elucidation, and its role in key biological signaling pathways.

Molecular Structure and Physicochemical Properties

Chitotriose is a trisaccharide composed of three β-(1→4)-linked D-glucosamine units. The trihydrochloride form indicates that the amino group of each glucosamine (B1671600) monomer is protonated and associated with a chloride ion. This salt form enhances its solubility in aqueous solutions.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₈H₃₅N₃O₁₃·3HCl | |

| Molecular Weight | 610.86 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water | |

| Synonyms | Chitosan Trimer, Chitosan Trimer Trihydrochloride, Chitotriose 3HCl | |

| CAS Numbers | 117436-78-9, 41708-93-4 | |

| Storage Conditions | Room temperature or 2-8°C, under inert gas, protected from moisture |

Experimental Protocols for Structural Elucidation

The structural confirmation of this compound relies on a combination of chromatographic and spectroscopic techniques. Below are detailed methodologies for key experiments.

Synthesis and Purification

Chitotriose is typically produced by the controlled hydrolysis of chitin or chitosan, followed by purification.

a) Acid Hydrolysis of Chitosan (Generalized Protocol)

-

Hydrolysis: Chitosan is hydrolyzed using concentrated hydrochloric acid. The reaction conditions (temperature, time, and acid concentration) are carefully controlled to favor the production of low molecular weight oligosaccharides, including the trimer.

-

Neutralization: The reaction mixture is neutralized with a base, such as sodium hydroxide, to stop the hydrolysis.

-

Fractionation: The resulting mixture of chitooligosaccharides is fractionated based on size.

b) Purification by Ion-Exchange Chromatography

-

Column Preparation: A cation-exchange column (e.g., SP Sepharose) is equilibrated with a starting buffer (e.g., 50 mM sodium acetate, pH 4.6).

-

Sample Loading: The crude oligosaccharide mixture is dissolved in the starting buffer and loaded onto the column.

-

Elution: A linear salt gradient (e.g., 0-1 M NaCl in the starting buffer) is applied to elute the bound oligosaccharides. Fractions are collected and monitored for carbohydrate content.

-

Desalting: Fractions containing the purified chitotriose are pooled and desalted using size-exclusion chromatography (e.g., Sephadex G-10 column) with deionized water as the eluent.

-

Lyophilization: The desalted chitotriose fraction is lyophilized to obtain a dry powder.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural analysis of chitotriose, providing information on the monomeric units, glycosidic linkages, and stereochemistry.

a) Sample Preparation

-

Dissolve 5-10 mg of purified this compound in 0.5 mL of deuterium (B1214612) oxide (D₂O).

-

Lyophilize the sample and redissolve in D₂O to minimize the HOD signal.

-

Transfer the final solution to a 5 mm NMR tube.

b) Data Acquisition

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the chemical shifts and coupling constants of the protons. This allows for the identification of the anomeric protons, which are characteristic of the glycosidic linkages.

-

¹³C NMR: Obtain a one-dimensional carbon NMR spectrum to determine the chemical shifts of the carbon atoms, providing information about the sugar rings and the positions of the amino and hydroxyl groups.

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Establishes proton-proton correlations within the same sugar residue.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range correlations between protons and carbons (2-3 bonds), which is crucial for confirming the β-(1→4) linkages between the glucosamine units.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and sequence of the oligosaccharide.

a) Sample Preparation

-

Prepare a stock solution of this compound in deionized water or a suitable volatile buffer (e.g., ammonium (B1175870) acetate).

-

Dilute the stock solution to an appropriate concentration for MS analysis (typically in the low µM to nM range).

b) LC-MS/MS Analysis

-

Chromatographic Separation (LC): The sample is injected into a liquid chromatography system, often using a hydrophilic interaction liquid chromatography (HILIC) column, to separate the oligosaccharides.

-

Ionization (MS): The eluted compounds are introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI).

-

Mass Analysis (MS): The mass-to-charge ratio (m/z) of the parent ion is determined, confirming the molecular weight of chitotriose.

-

Tandem Mass Spectrometry (MS/MS): The parent ion is fragmented, and the m/z of the fragment ions are analyzed. The fragmentation pattern provides sequence information, confirming the arrangement of the glucosamine units.

Biological Activity and Signaling Pathways

Chitotriose and other chitooligosaccharides are recognized as microbe-associated molecular patterns (MAMPs) in plants and have been shown to modulate signaling pathways in mammalian cells.

Plant Defense Signaling

In plants, chitotriose acts as an elicitor, triggering a defense response against fungal pathogens. This signaling cascade involves the activation of mitogen-activated protein kinases (MAPKs).

Caption: Chitotriose-induced plant defense signaling pathway.

Mammalian Cell Signaling

In mammalian cells, chitosan oligosaccharides have been shown to possess anti-inflammatory and anti-tumor activities, often through the modulation of the NF-κB and MAPK signaling pathways.

An In-depth Technical Guide to Chitotriose Trihydrochloride: Chemical Properties and Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chitotriose trihydrochloride, a well-defined chitosan (B1678972) trimer, is a functional oligosaccharide derived from chitin. Comprising three β-(1→4)-linked D-glucosamine units and presented as a hydrochloride salt, this compound is gaining significant attention in biomedical and pharmaceutical research. Its water solubility and defined structure make it a valuable tool for investigating the biological activities of chitooligosaccharides, which include immunomodulatory, antifungal, and prebiotic effects. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its analysis, and a review of its role in key biological pathways.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its defined chemical structure allows for precise quantitative analysis and consistent biological activity studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₈H₃₅N₃O₁₃·3HCl | [1][2][3] |

| Molecular Weight | 610.86 g/mol | [1][2][3] |

| Appearance | White to almost white powder or crystalline solid | [1][3] |

| Melting Point | 255 °C | [1] |

| Optical Rotation | [α]²⁰/D = +26.0 to +31.0° (c=1 in H₂O) | [1] |

| Solubility | Soluble in water. | [4][5] |

| Storage Conditions | Store at -20°C or 2-8°C, under inert gas, protected from moisture. | [1] |

Experimental Protocols

Accurate characterization and quantification of this compound are crucial for research and development. Below are detailed methodologies for its analysis.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

While a specific validated method for this compound is not publicly available, a general method for the analysis of related N-acetyl-chito-oligosaccharides can be adapted. This method typically employs a reversed-phase or amino column.

Workflow for HPLC Method Development:

Caption: General workflow for HPLC purity analysis of this compound.

Detailed HPLC Parameters (Adapted from N-acetyl-chito-oligosaccharides analysis)[6]:

-

Column: Reversed-phase C18 (e.g., LiChrospher 100 NH2, 5 µm, 4 x 250 mm) or a suitable amino column.[6]

-

Mobile Phase:

-

A: 0.1% Acetic Acid in Water

-

B: Acetonitrile

-

-

Gradient: A linear gradient, for example, from 20% B to 40% B over 60 minutes, can be a starting point for method development.[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Injection Volume: 20 µL.[6]

-

Detection: UV absorbance at 205 nm.[6]

-

Column Temperature: Ambient or controlled at 25°C.

Purity and Identity Confirmation by Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is an absolute quantification method that can be used to determine the purity of this compound without a specific reference standard of the same compound.

Workflow for qNMR Analysis:

Caption: Workflow for quantitative NMR (qNMR) analysis.

Key qNMR Parameters:

-

Solvent: Deuterium oxide (D₂O) is suitable due to the compound's water solubility.

-

Internal Standard: A certified reference material with sharp, well-resolved signals that do not overlap with the analyte's signals is required. Maleic acid or dimethyl sulfone are potential candidates.[7][8]

-

Relaxation Delay (d1): This should be at least 5 times the longest T1 relaxation time of the signals of interest to ensure full magnetization recovery. This is a critical parameter for accurate quantification.

-

Pulse Angle: A 90° pulse is typically used.

-

Data Processing: Careful phasing and baseline correction are essential for accurate integration.

Biological Activity and Signaling Pathways

This compound is biologically active and can modulate various cellular processes, particularly those related to the immune system and gut microbiota.

Immunomodulatory Effects and Signaling Pathways

Chitooligosaccharides, including chitotriose, are recognized by pattern recognition receptors (PRRs) on immune cells, such as macrophages and dendritic cells. This recognition triggers downstream signaling cascades that lead to the production of cytokines and other inflammatory mediators.

Toll-like Receptor (TLR) Signaling:

Chitooligosaccharides have been shown to interact with TLR2 and TLR4.[9] This interaction can modulate the inflammatory response, for instance, by inhibiting the lipopolysaccharide (LPS)-induced inflammatory cascade. The binding of chitotriose to these receptors can interfere with the dimerization of TLRs and the recruitment of adaptor proteins like MyD88, ultimately leading to the downregulation of the NF-κB signaling pathway and reduced expression of pro-inflammatory cytokines such as TNF-α and IL-6.[9]

Caption: Simplified TLR signaling pathway modulated by Chitotriose.

Modulation of Gut Microbiota

Chitooligosaccharides are considered prebiotics as they can be utilized by gut bacteria, leading to shifts in the microbial composition and the production of short-chain fatty acids (SCFAs).

Experimental Workflow for Gut Microbiota Modulation Studies:

An in vivo study to assess the impact of this compound on gut microbiota typically involves the following steps:

Caption: Workflow for an in vivo gut microbiota modulation study.

Studies have shown that chitooligosaccharides can increase the abundance of beneficial bacteria like Bifidobacterium and Lactobacillus while potentially reducing the populations of pathogenic bacteria.[10][11]

Antifungal Activity

Chitotriose and other chitooligosaccharides exhibit antifungal properties, particularly against opportunistic pathogens like Candida albicans. The proposed mechanism involves the disruption of the fungal cell wall and membrane integrity. The cationic nature of the glucosamine (B1671600) units is thought to interact with negatively charged components of the fungal cell surface, leading to increased permeability and ultimately cell death.[12][13] Recent research also suggests that chitosan can inhibit the expression of genes in the SAGA complex, which is crucial for maintaining cell surface integrity in C. albicans.[12][14]

Workflow for Antifungal Susceptibility Testing:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Chitotriose.

Conclusion

This compound is a valuable and well-defined chemical entity for research into the diverse biological activities of chitooligosaccharides. Its water solubility and defined molecular weight facilitate precise and reproducible experimental designs. The immunomodulatory, prebiotic, and antifungal properties of this compound underscore its potential for the development of novel therapeutics and functional foods. Further research is warranted to fully elucidate its mechanisms of action and to establish detailed stability and solubility profiles, which will be critical for its translation into clinical and commercial applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C18H38Cl3N3O13 | CID 131866476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Chitooligosaccharide and Its Derivatives: Preparation and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [chembk.com]

- 6. jfda-online.com [jfda-online.com]

- 7. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effect of Chitooligosaccharides on TLR2/NF-κB Signaling in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of chitooligosaccharides on human gut microbiota and antiglycation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ffhdj.com [ffhdj.com]

- 12. Frontiers | A Potential Antifungal Effect of Chitosan Against Candida albicans Is Mediated via the Inhibition of SAGA Complex Component Expression and the Subsequent Alteration of Cell Surface Integrity [frontiersin.org]

- 13. Effects of chitosan on Candida albicans: conditions for its antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Potential Antifungal Effect of Chitosan Against Candida albicans Is Mediated via the Inhibition of SAGA Complex Component Expression and the Subsequent Alteration of Cell Surface Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Chitotriose Trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of Chitotriose trihydrochloride, a chitooligosaccharide with significant potential in biomedical research and pharmaceutical development. This document details established protocols, quantitative data, and experimental workflows to assist researchers in obtaining high-purity this compound for their studies.

Introduction

Chitotriose, a trimer of N-acetyl-D-glucosamine, and its trihydrochloride salt are of considerable interest due to their biological activities, including antioxidant properties and their role as substrates for chitinase (B1577495) enzymes.[1][2] These properties make them valuable tools in research areas such as immunology, drug development for fungal infections, and studies on chitin (B13524) metabolism.[2][3][4] The synthesis of this compound typically involves the controlled depolymerization of chitin or chitosan (B1678972), abundant natural biopolymers, followed by purification to isolate the desired trimer and its subsequent conversion to the hydrochloride salt.

Synthesis of Chitotriose

The primary methods for producing chitotriose involve the hydrolysis of chitin or chitosan. This can be achieved through either chemical (acid hydrolysis) or enzymatic methods.

Acid Hydrolysis

Acid hydrolysis is a common method for the depolymerization of chitin and chitosan.[1] Concentrated hydrochloric acid is frequently used to break the β-(1→4)-glycosidic linkages in the polymer chain.[5][6] The reaction conditions, such as acid concentration, temperature, and time, are critical parameters that influence the yield and the degree of polymerization (DP) of the resulting chitooligosaccharides.[6][7]

Experimental Protocol: Acid Hydrolysis of Chitin

This protocol is a synthesis of methodologies described in the literature.[5][6]

-

Preparation: Grind chitin powder to a fine mesh size (e.g., 80 mesh) to increase the surface area for reaction.[6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 16 g of chitin powder to 800 mL of 4N or 7N hydrochloric acid.[5][6]

-

Hydrolysis: Heat the reaction mixture in a water bath to a constant temperature of 70°C or 90°C with continuous stirring.[6]

-

Sampling: Withdraw samples at various time points (e.g., 15, 30, 45, 60, 120, 180, 240, and 300 minutes) to monitor the progress of the hydrolysis.[6]

-

Quenching: Immediately cool the collected samples in an ice bath to stop the reaction.[6]

-

Neutralization and Precipitation: Neutralize the acidic solution with a suitable base (e.g., NaOH). The resulting chitooligosaccharides can be precipitated using a solvent like acetone.[8]

Logical Relationship of Acid Hydrolysis Parameters

Caption: Influence of reaction conditions on acid hydrolysis outcomes.

Enzymatic Hydrolysis

Enzymatic hydrolysis offers a milder and more specific alternative to acid hydrolysis, often leading to a more controlled distribution of chitooligosaccharides.[9] Chitinases and chitosanases are the primary enzymes used for this purpose.[10] The choice of enzyme and substrate (chitin vs. chitosan with varying degrees of deacetylation) can be tailored to optimize the production of chitotriose.[9]

Experimental Protocol: Enzymatic Hydrolysis of Chitosan

This protocol is based on general principles of enzymatic hydrolysis of chitosan.[9][11]

-

Substrate Preparation: Dissolve chitosan in a suitable acidic buffer (e.g., acetate (B1210297) buffer) to a final concentration of 1% (w/v).

-

Enzyme Addition: Add the selected chitinase or chitosanase to the chitosan solution. The enzyme-to-substrate ratio is a critical parameter to optimize.

-

Incubation: Incubate the reaction mixture at the optimal temperature and pH for the chosen enzyme with gentle agitation.

-

Monitoring: Monitor the reaction progress by analyzing samples at different time points using techniques like HPLC.

-

Enzyme Inactivation: Inactivate the enzyme by heat treatment (e.g., boiling for 10 minutes) to stop the reaction.

-

Product Recovery: Centrifuge the reaction mixture to remove any insoluble material. The supernatant containing the chitooligosaccharides is then collected for purification.

Experimental Workflow for Enzymatic Production of Chitotriose

Caption: Workflow for enzymatic synthesis of chitooligosaccharides.

Purification of Chitotriose

The crude hydrolysate from either acid or enzymatic hydrolysis is a mixture of chitooligosaccharides with varying degrees of polymerization. Therefore, a robust purification strategy is essential to isolate chitotriose with high purity.

Size Exclusion Chromatography (SEC)

Size exclusion chromatography is a widely used technique to separate molecules based on their size.[12][13] For chitooligosaccharides, SEC can effectively separate oligomers with different degrees of polymerization.

Experimental Protocol: Purification by Size Exclusion Chromatography

-

Column Preparation: Pack a chromatography column with a suitable gel filtration medium (e.g., Sephadex G-25). Equilibrate the column with an appropriate buffer (e.g., deionized water or a low concentration salt solution).

-

Sample Loading: Concentrate the crude chitooligosaccharide solution and load it onto the equilibrated column.

-

Elution: Elute the sample with the equilibration buffer at a constant flow rate.

-

Fraction Collection: Collect fractions of the eluate.

-

Analysis: Analyze the collected fractions for the presence of chitotriose using methods such as HPLC or TLC.

-

Pooling and Lyophilization: Pool the fractions containing pure chitotriose and lyophilize to obtain the purified product as a powder.

Ion-Exchange Chromatography (IEC)

Ion-exchange chromatography separates molecules based on their net charge.[14] Since chitooligosaccharides contain amino groups, cation-exchange chromatography can be an effective purification method.

Experimental Protocol: Purification by Ion-Exchange Chromatography

-

Column Preparation: Pack a column with a cation-exchange resin (e.g., CM-Sephadex). Equilibrate the column with a starting buffer at a specific pH.

-

Sample Loading: Dissolve the crude chitooligosaccharide mixture in the starting buffer and load it onto the column.

-

Washing: Wash the column with the starting buffer to remove any unbound impurities.

-

Elution: Elute the bound chitooligosaccharides using a salt gradient (e.g., 0-1 M NaCl) or a pH gradient. Oligomers with a higher degree of polymerization (and thus more amino groups) will bind more strongly and elute at higher salt concentrations.

-

Fraction Analysis and Processing: Analyze the collected fractions, pool the pure chitotriose fractions, desalt them (e.g., by dialysis or SEC), and lyophilize.

Purification Workflow

Caption: General workflow for the purification of chitotriose.

Formation of this compound

Once pure chitotriose is obtained, it is converted to its trihydrochloride salt to improve its stability and solubility in aqueous solutions.

Experimental Protocol: Conversion to Trihydrochloride Salt

-

Dissolution: Dissolve the purified chitotriose in deionized water.

-

Acidification: Slowly add a stoichiometric amount of hydrochloric acid (3 moles of HCl per mole of chitotriose) to the solution with stirring.

-

Lyophilization: Freeze-dry the resulting solution to obtain this compound as a white to off-white powder.

Quantitative Data

The yield and purity of this compound are dependent on the chosen synthesis and purification methods. The following table summarizes typical data reported in the literature and by commercial suppliers.

| Parameter | Acid Hydrolysis | Enzymatic Hydrolysis | Commercial Suppliers |

| Yield of Chitotriose | Variable, depends on conditions | Can be optimized for higher selectivity | N/A |

| Purity (HPLC) | >90% after purification[14] | >90% after purification | ≥98%[10] |

| Purity (qNMR) | N/A | N/A | >85.0%[5][15] |

Conclusion

The synthesis and purification of this compound require a multi-step process involving controlled hydrolysis of chitin or chitosan followed by chromatographic purification. The choice between acid and enzymatic hydrolysis depends on the desired control over the product distribution and the scalability of the process. Careful optimization of reaction and purification conditions is crucial for obtaining high-purity this compound suitable for research and drug development applications. This guide provides a foundational understanding and practical protocols to aid scientists in this endeavor.

References

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. A Review of the Preparation, Analysis and Biological Functions of Chitooligosaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. establish-fp7.eu [establish-fp7.eu]

- 6. jfda-online.com [jfda-online.com]

- 7. Fragmentation of Chitosan by Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Enzymatic Synthesis and Characterization of Different Families of Chitooligosaccharides and Their Bioactive Properties [mdpi.com]

- 10. Production of Chitooligosaccharides and Their Potential Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Use of chitin and chitosan to produce new chitooligosaccharides by chitinase Chit42: enzymatic activity and structural basis of protein specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isolation and Purification of Chitosan Oligosaccharides (Mw ≤ 1000) and Their Protective Effect on Acute Liver Injury Caused by CCl4 [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. This compound | CymitQuimica [cymitquimica.com]

The Biological Role of Chitotriose: A Technical Guide for Researchers

An In-depth Examination of Chitotriose Trihydrochloride's Function as a Bioactive Molecule in Plants, Mammals, and Microbes.

Introduction

Chitotriose, a trisaccharide of β-1,4-linked N-acetylglucosamine, is a fundamental biological molecule derived from the degradation of chitin (B13524), the second most abundant polysaccharide in nature. Chitin serves as a structural component in fungal cell walls, the exoskeletons of arthropods, and the internal structures of various invertebrates.[1][2] Its breakdown product, chitotriose, is not merely a metabolic intermediate but a potent signaling molecule and enzymatic substrate that plays a critical role in a wide array of biological processes across different kingdoms of life.

This technical guide provides a comprehensive overview of the biological functions of chitotriose, presented as its stable salt form, this compound, which is frequently used in research settings for its enhanced solubility and stability.[3][4] We will delve into its pivotal role in plant immunology as a pathogen-associated molecular pattern (PAMP), its interactions with the mammalian immune system, and its function as a substrate for chitinolytic enzymes. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key pathways to facilitate further investigation into this versatile oligosaccharide.

Biological Functions in Plants: Elicitation of Innate Immunity

In plants, which do not synthesize chitin, the presence of chitin fragments such as chitotriose is a clear indicator of a fungal pathogen or insect attack.[2] This recognition triggers a robust set of defense mechanisms known as PAMP-triggered immunity (PTI).

Chitin Perception and Signaling Pathway

The perception of chitotriose and other chitooligosccharides at the plant cell surface is mediated by a sophisticated receptor system. In the model plant Arabidopsis thaliana, this involves a complex of Lysin Motif (LysM) receptor-like kinases (RLKs). The primary high-affinity binding is thought to be carried out by LYK5 , which then forms a chitin-induced complex with the co-receptor CERK1 (Chitin Elicitor Receptor Kinase 1).[5][6] This binding event initiates a phosphorylation cascade.

Upon activation, the CERK1 intracellular kinase domain phosphorylates downstream receptor-like cytoplasmic kinases (RLCKs). This leads to the activation of a Mitogen-Activated Protein Kinase (MAPK) cascade, specifically involving MKK4/MKK5 and MPK3/MPK6 .[7] This kinase cascade ultimately results in the phosphorylation of transcription factors, leading to the expression of a wide range of defense-related genes.[7]

Key downstream responses of this signaling pathway include:

-

Reactive Oxygen Species (ROS) Burst: A rapid production of ROS, which has direct antimicrobial effects and acts as a secondary signal.

-

Calcium Ion Influx: A rapid increase in cytosolic Ca2+ concentration, a ubiquitous second messenger in plant defense signaling.[8]

-

Defense Gene Expression: Upregulation of genes encoding pathogenesis-related (PR) proteins, such as chitinases and glucanases, and enzymes for the synthesis of antimicrobial phytoalexins.[9]

Role in Mammalian and Microbial Systems

Mammalian Immune Response

While mammals do not produce chitin, they possess enzymes and receptors to recognize and respond to it, primarily in the context of fungal infections and parasitic exposures.[4] The mammalian immune system can recognize chitin oligomers, leading to the activation of both innate and adaptive immune cells.[10]

-

Innate Immunity: Chitin fragments can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptor 2 (TLR2) on immune cells like macrophages.[11] This can lead to the production of pro-inflammatory cytokines and chemokines, helping to recruit immune cells to the site of infection.[12]

-

Enzymatic Degradation: Mammals produce two active chitinases, chitotriosidase (CHIT1) and acidic mammalian chitinase (B1577495) (AMCase) .[2] These enzymes, secreted by activated macrophages and other immune cells, degrade chitin into smaller oligomers. This degradation is crucial for both clearing chitin and for generating the smaller fragments that are potent immune activators.[2][12]

Microbial Metabolism

For many microorganisms, particularly bacteria and fungi in the soil and marine environments, chitin is a vital source of carbon and nitrogen.[1] These microbes secrete chitinases that break down environmental chitin into smaller oligosaccharides, including chitotriose. Chitotriose can then be transported into the cell and catabolized. The enzyme chitobiase further breaks down chitobiose (a disaccharide) into N-acetylglucosamine monomers, which can then enter central metabolic pathways like glycolysis.

Quantitative Data on Chitotriose Interactions

The biological activity of chitotriose is underpinned by its specific molecular interactions with proteins. The following tables summarize key quantitative data from the literature regarding these interactions.

Table 1: Binding Affinities of Chitin Oligosaccharides to Receptors

| Ligand | Receptor/Protein | Organism | Method | Dissociation Constant (Kd) | Reference |

| (GlcNAc)₃ (Chitotriose) | Barley Chitinase | Hordeum vulgare | Fluorescence | 19 µM | [13] |

| (GlcNAc)₂ (Chitobiose) | Barley Chitinase | Hordeum vulgare | Fluorescence | 43 µM | [13] |

| (GlcNAc)₄ (Chitotetraose) | Barley Chitinase | Hordeum vulgare | Fluorescence | 6 µM | [13] |

| (GlcNAc)₈ (Chitooctaose) | AtCERK1 | Arabidopsis thaliana | Calorimetry | ~45 µM | [10] |

| (GlcNAc)₈ (Chitooctaose) | AtLYK5 | Arabidopsis thaliana | Not Specified | High Affinity (nM range suggested) | [7] |

Note: Direct Kd values for chitotriose binding to plant LysM receptors are not consistently reported, but studies indicate that longer oligomers generally have higher affinity. The high physiological sensitivity of plants to chitin suggests affinities in the nM range.[7]

Table 2: Enzyme Kinetic Parameters with Chitotriose Substrates

| Enzyme | Substrate | Organism | Km | kcat | kcat/Km (M⁻¹s⁻¹) | Reference |

| Barley Chitinase | 4-methylumbelliferyl-(GlcNAc)₃ | Hordeum vulgare | 33 µM | 0.33 min⁻¹ | 1.67 x 10² | [13] |

| Human Chitotriosidase (HCHT50) | α-chitin (crystalline) | Homo sapiens | 1.1 g/L | 7.9 s⁻¹ | N/A | [2][14] |

| Human Chitotriosidase (HCHT39) | α-chitin (crystalline) | Homo sapiens | 2.5 g/L | 9.4 s⁻¹ | N/A | [2][14] |

Note: Kinetic data for mammalian chitinases with soluble chitotriose is complex due to the enzymes' transglycosylation activity.[15] The data presented for human chitotriosidase uses a more complex, insoluble substrate.

Experimental Protocols

This section provides standardized methodologies for key experiments used to investigate the biological functions of chitotriose.

Protocol 1: Chitotriose-Induced MAPK Activation in Plant Seedlings

This protocol is adapted from standard MAMP-induced MAPK activation assays and is used to determine if chitotriose activates the MAPK cascade in plant tissues.[6][14][16]

1. Materials and Reagents:

-

Arabidopsis thaliana seedlings (10-14 days old, grown in liquid culture).

-

This compound stock solution (1 mM in sterile water).

-

Protein extraction buffer (e.g., Laemmli buffer).

-

Primary antibody: anti-phospho-p44/42 MAPK (Erk1/2). This antibody recognizes the phosphorylated, active forms of MPK3 and MPK6.

-

Secondary antibody: HRP-conjugated anti-rabbit IgG.

-

Chemiluminescence substrate.

-

SDS-PAGE and Western blotting equipment.

2. Methodology:

-

Grow Arabidopsis seedlings in 12-well plates in liquid medium.

-

Prepare treatment solutions. Dilute the chitotriose stock solution to a final concentration of 100 nM - 1 µM in the plant growth medium. Use sterile water as a mock control.

-

Remove the existing medium from the seedlings and add the chitotriose or mock solution.

-

Incubate for specific time points (e.g., 0, 5, 10, 15, 30 minutes).

-

At each time point, harvest the seedlings, blot dry, and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder and add 2x Laemmli protein extraction buffer.

-

Boil the samples for 5 minutes and centrifuge at high speed to pellet debris.

-

Separate proteins from the supernatant by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane (Western blot).

-

Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

-

Incubate with the primary anti-phospho-MAPK antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescence substrate.

-

Detect the signal using an imaging system. An increase in the signal at the molecular weights corresponding to MPK3/6 indicates activation.

Protocol 2: Chitotriose-Induced Reactive Oxygen Species (ROS) Burst Assay

This protocol measures the rapid production of ROS by plant tissue in response to chitotriose, using a luminol-based chemiluminescence assay.[17]

1. Materials and Reagents:

-

Plant leaf discs (e.g., from Arabidopsis or tobacco).

-

Luminol (B1675438) stock solution.

-

Horseradish peroxidase (HRP).

-

This compound stock solution (1 mM in sterile water).

-

Assay buffer (e.g., sterile water or a buffered salt solution).

-

96-well white opaque microplate.

-

Luminometer or plate reader capable of measuring chemiluminescence.

2. Methodology:

-

Using a cork borer, create small discs from the leaves of mature plants.

-

Float the leaf discs in sterile water overnight in a petri dish to reduce wounding-induced ROS.

-

Prepare the assay solution by mixing luminol (e.g., final concentration 100 µM) and HRP (e.g., 20 µg/mL) in the assay buffer.

-

Place one leaf disc into each well of the 96-well plate.

-

Add 100 µL of the assay solution to each well and incubate in the dark for at least 1 hour.

-

Prepare the elicitor solution by diluting the chitotriose stock to the desired final concentration (e.g., 1 µM).

-

Place the plate in the luminometer.

-

Inject 100 µL of the chitotriose solution into each well to initiate the reaction. Use assay buffer alone as a negative control.

-

Immediately begin measuring luminescence readings at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

-

The data is typically plotted as relative light units (RLU) over time. A sharp peak in luminescence after the addition of chitotriose indicates an ROS burst.

Protocol 3: Cytokine Release Assay in Human PBMCs

This assay assesses the ability of chitotriose to stimulate cytokine production in human peripheral blood mononuclear cells (PBMCs), a key indicator of its immunomodulatory potential.

1. Materials and Reagents:

-

Freshly isolated human PBMCs from healthy donors.

-

RPMI-1640 cell culture medium supplemented with 10% FBS and antibiotics.

-

This compound stock solution (1 mM in sterile water, filter-sterilized).

-

Lipopolysaccharide (LPS) as a positive control for cytokine induction.

-

96-well sterile cell culture plate.

-

ELISA or multiplex immunoassay kit (e.g., Luminex) for detecting cytokines (e.g., TNF-α, IL-6, IL-1β).

2. Methodology:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells and resuspend them in complete RPMI-1640 medium.

-

Seed the PBMCs into a 96-well plate at a density of 2 x 10⁵ cells per well.

-

Add chitotriose to the wells at various final concentrations (e.g., 1 µM, 10 µM, 100 µM).

-

Include a negative control (medium only) and a positive control (e.g., 100 ng/mL LPS).

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

-

After incubation, centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant from each well.

-

Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using an ELISA or multiplex immunoassay according to the manufacturer's instructions.

-

An increase in cytokine levels in the chitotriose-treated wells compared to the negative control indicates an immunostimulatory effect.

Conclusion

This compound is far more than a simple breakdown product of chitin; it is a key molecular pattern that is recognized by a diverse range of organisms. In plants, it is a potent elicitor of innate immunity, triggering a well-defined signaling cascade that is crucial for defense against fungal pathogens. In mammals, it is an important modulator of the immune response to chitin-containing organisms. For a vast number of microbes, it represents a primary nutrient source. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further explore the intricate biological roles of this oligosaccharide. A deeper understanding of chitotriose's function holds significant promise for applications in agriculture, through the development of novel plant defense activators, and in medicine, by providing insights into inflammatory diseases and the development of new immunomodulatory drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. Human Chitotriosidase Is an Endo-Processive Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Arabidopsis CPK5 Phosphorylates the Chitin Receptor LYK5 to Regulate Plant Innate Immunity [frontiersin.org]

- 7. Role of LysM receptors in chitin-triggered plant innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. Affinity Labeling and Purification of Plant Chitin-Binding LysM Receptor with Chitin Octasaccharide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

The Core Mechanism of Chitotriose Trihydrochloride Action on Chitinase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitinases, a group of glycoside hydrolases, are pivotal enzymes in the life cycles of a vast array of organisms, including fungi, insects, and crustaceans, where they are responsible for the degradation of chitin (B13524). In humans, chitinases and chitinase-like proteins are increasingly recognized for their roles in innate immunity and various inflammatory diseases. Consequently, the inhibition of chitinase (B1577495) activity presents a promising therapeutic strategy for a range of conditions, from fungal infections to asthma. Chitotriose, a trimer of N-acetylglucosamine, is a natural product of chitin hydrolysis and a known competitive inhibitor of chitinase activity. This technical guide provides a comprehensive overview of the mechanism of action of chitotriose trihydrochloride on chitinase, with a focus on its inhibitory effects, the structural basis of its interaction, and the experimental methodologies used to characterize this interaction.

Mechanism of Action: Competitive Inhibition

This compound acts as a competitive inhibitor of chitinase. As a product of the enzymatic cleavage of chitin, it structurally resembles the substrate and binds to the active site of the enzyme, thereby preventing the binding of the natural substrate, chitin. This binding is reversible, and the degree of inhibition is dependent on the relative concentrations of the inhibitor and the substrate.

The interaction between chitotriose and the chitinase active site is stabilized by a network of hydrogen bonds and van der Waals interactions with key amino acid residues. Studies on various chitinases have identified a conserved set of residues, including tryptophan, aspartic acid, glutamic acid, and tyrosine, as being crucial for substrate and inhibitor binding. The binding of chitotriose to the active site can also induce a more stable conformation of the enzyme.

Quantitative Analysis of Chitotriose Inhibition

A thorough literature review did not yield specific IC50 or Ki values for the inhibition of various chitinases by this compound. While it is well-established that chitotriose acts as a competitive inhibitor, quantitative data on its inhibitory potency appears to be limited in publicly available research. For the purpose of illustrating the type of data required for such an analysis, the following table presents hypothetical Ki values for this compound against different chitinases.

| Chitinase Source | Chitinase Family | Ki (µM) [Hypothetical] |

| Serratia marcescens | GH18 | 50 |

| Aspergillus fumigatus | GH18 | 75 |

| Human Chitotriosidase (CHIT1) | GH18 | 120 |

| Plant Chitinase (e.g., from Arabidopsis thaliana) | GH19 | 200 |

Note: The values presented in this table are for illustrative purposes only and are not based on experimental data.

Signaling Pathways Modulated by Chitinase Activity

Chitinase activity and its inhibition have significant implications for various signaling pathways, particularly in the context of innate immunity.

Mammalian Innate Immune Response to Chitin

In mammals, chitin can act as a pathogen-associated molecular pattern (PAMP) that triggers an innate immune response. This response is mediated by pattern recognition receptors (PRRs) such as Toll-like receptor 2 (TLR2) and Dectin-1 on the surface of immune cells like macrophages. The binding of chitin fragments to these receptors initiates a signaling cascade that leads to the activation of transcription factors like NF-κB, resulting in the production of pro-inflammatory cytokines and the expression of chitinases. Inhibition of chitinase activity by chitotriose could potentially modulate this inflammatory response.

Plant Defense Signaling Against Fungal Pathogens

In plants, chitin fragments released from the cell walls of invading fungi act as elicitors of the plant's defense response. These chitin oligomers are recognized by the receptor kinase CERK1, which initiates a downstream signaling cascade involving mitogen-activated protein kinases (MAPKs). This ultimately leads to the expression of defense-related genes, including those encoding for chitinases and other pathogenesis-related proteins.

Experimental Protocols

Chitinase Activity Assay

This protocol describes a colorimetric method for determining chitinase activity using colloidal chitin as a substrate and dinitrosalicylic acid (DNS) to quantify the reducing sugars produced.

Materials:

-

Colloidal chitin (1% w/v) in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0)

-

Chitinase enzyme solution

-

Dinitrosalicylic acid (DNS) reagent

-

Sodium potassium tartrate solution (40% w/v)

-

N-acetyl-D-glucosamine (GlcNAc) standard solutions

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 0.5 mL of 1% colloidal chitin and 0.5 mL of the chitinase solution.

-

Incubate the reaction mixture at the optimal temperature for the chitinase (e.g., 37°C) for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 1.0 mL of DNS reagent.

-

Boil the mixture for 10 minutes, then cool to room temperature.

-

Add 0.5 mL of 40% sodium potassium tartrate solution to stabilize the color.

-

Measure the absorbance at 540 nm using a spectrophotometer.

-

Create a standard curve using known concentrations of GlcNAc to determine the amount of reducing sugar produced in the enzymatic reaction. One unit of chitinase activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the assay conditions.

Determination of Inhibition Constant (Ki) for a Competitive Inhibitor

This protocol outlines the steps to determine the Ki value for a competitive inhibitor like this compound.

Workflow:

Procedure:

-

Set up reactions: Prepare a series of reactions with varying concentrations of the chitin substrate. For each substrate concentration, set up parallel reactions with different fixed concentrations of this compound (including a control with no inhibitor).

-

Measure initial velocities: Perform the chitinase activity assay as described above for each reaction condition, ensuring to measure the initial reaction velocity (V₀).

-

Generate a Lineweaver-Burk plot: Plot the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration. This should yield a series of lines that intersect at the y-axis (1/Vmax).

-

Determine Km and apparent Km (Km_app): The x-intercept of the line with no inhibitor represents -1/Km. The x-intercepts of the lines with the inhibitor represent -1/Km_app for each inhibitor concentration.

-

Calculate Ki: The Ki can be calculated using the following equation: Km_app = Km (1 + [I]/Ki) where [I] is the concentration of the inhibitor. Rearranging the equation allows for the calculation of Ki.

X-ray Crystallography of a Chitinase-Chitotriose Complex

This protocol provides a general workflow for determining the three-dimensional structure of a chitinase in complex with chitotriose.

Workflow:

Procedure:

-

Protein Purification: Express and purify the target chitinase to homogeneity.

-

Co-crystallization: Incubate the purified chitinase with an excess of this compound. Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-ordered crystals of the complex.

-

Data Collection: Mount a single crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source. Collect the diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the phase problem using methods like molecular replacement, if a homologous structure is available. Build the atomic model of the chitinase-chitotriose complex into the resulting electron density map and refine the model to achieve the best fit with the experimental data.

Conclusion

This compound serves as a valuable tool for studying the structure and function of chitinases due to its role as a competitive inhibitor. Understanding its mechanism of action provides insights into the catalytic process of these enzymes and can aid in the design of more potent and specific chitinase inhibitors for therapeutic applications. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the inhibitory activity of chitotriose and to structurally characterize its interaction with chitinases. Further research to determine the specific Ki values of chitotriose for a wide range of chitinases would be highly beneficial for the field.

A Technical Guide to the Solubility of Chitotriose Trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of chitotriose trihydrochloride in various common laboratory solvents. The information is tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's properties for experimental design and formulation.

Core Data Presentation: Solubility Profile

The solubility of this compound is crucial for its application in various research and development settings. While explicit quantitative data for this compound is not widely published for all solvents, this guide compiles the best available information and provides estimates based on structurally similar compounds.

| Solvent | Chemical Formula | Type | Estimated Solubility (at 25°C) | Citation |

| Water | H₂O | Polar Protic | ≥ 50 mg/mL | |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | ~15 mg/mL | |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | ~20 mg/mL | |

| Phosphate-Buffered Saline (PBS, pH 7.2) | - | Aqueous Buffer | ~3 mg/mL | |

| Ethanol (B145695) | C₂H₅OH | Polar Protic | Low / Sparingly Soluble | |

| Methanol | CH₃OH | Polar Protic | Low / Sparingly Soluble |

Note on Solubility Estimates: The solubility data for DMSO, DMF, and PBS are based on the closely related compound N,N',N''-triacetylchitotriose. The solubility of this compound is expected to be in a similar range. The solubility in water is estimated based on data for the larger oligosaccharide, chitotetraose tetrahydrochloride, which is soluble at 50 mg/mL; it is anticipated that the smaller chitotriose molecule will exhibit at least this level of solubility, if not greater. Due to the general principle of decreasing solubility of oligosaccharides with decreasing solvent polarity, this compound is expected to have low solubility in ethanol and methanol.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific experimental conditions, the following are detailed methodologies for determining the solubility of this compound.

Protocol 1: Gravimetric Method for Solubility Determination

This method is a straightforward approach to determine the solubility of a compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Micro-pipettes

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a pre-weighed, calibrated pipette.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed container and place it in a drying oven at a temperature that will evaporate the solvent without degrading the solute.

-

Mass Determination: Once the solvent has completely evaporated, weigh the container with the dried solute.

-

Calculation: The solubility is calculated using the following formula: Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant in mL)

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for accurate quantification of soluble this compound, especially in complex mixtures.

Materials:

-

This compound

-

Solvent of interest

-

HPLC system with a suitable detector (e.g., Refractive Index Detector - RID)

-

Appropriate HPLC column (e.g., an amino-based column for carbohydrate analysis)

-

Mobile phase (e.g., acetonitrile/water gradient)

-

Standard solutions of this compound of known concentrations

Procedure:

-

Standard Curve Generation: Prepare a series of standard solutions of this compound in the mobile phase. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Preparation and Equilibration: Prepare a saturated solution of this compound in the solvent of interest as described in the gravimetric method (Steps 1 and 2).

-

Phase Separation: Centrifuge the saturated solution to pellet the excess solid.

-

Dilution: Accurately dilute a known volume of the supernatant with the mobile phase to a concentration that falls within the range of the standard curve.

-

HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area corresponding to this compound.

-

Concentration Determination: Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Solubility Calculation: Calculate the original concentration in the undiluted supernatant, which represents the solubility.

Visualization of Relevant Biological Pathways

Chitotriose, as a chitin (B13524) oligomer, is known to be involved in plant immune responses by acting as an elicitor. The following diagram illustrates the simplified signaling pathway triggered by chitin fragments in plants.

Stability and Degradation Profile of Chitotriose Trihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation profile of Chitotriose trihydrochloride. While specific public-domain data on the degradation kinetics of this compound is limited, this document synthesizes information on the stability of related chitosan (B1678972) and oligosaccharide compounds to present a scientifically grounded framework for its evaluation. It includes detailed experimental protocols for forced degradation studies, illustrative data, and diagrams of potential degradation pathways and analytical workflows.

Introduction to this compound

This compound is the trimer of glucosamine, derived from the deacetylation of chitin (B13524). It is a water-soluble oligosaccharide with applications in various fields, including biochemistry, pharmacology, and agriculture.[1] Its utility in research and product development necessitates a thorough understanding of its stability under various environmental conditions. While generally considered to have high solubility and stability, its susceptibility to degradation under stress conditions such as extreme pH, temperature, and oxidative environments is a critical consideration for its formulation, storage, and application.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Synonyms | Chitosan trimer trihydrochloride, Chitosan trimer | [1][2] |

| CAS Number | 41708-93-4, 117436-78-9 | [1][2][3] |

| Molecular Formula | C₁₈H₃₅N₃O₁₃·3HCl | [1][2] |

| Molecular Weight | 610.86 g/mol | [1][2][4] |

| Appearance | White to almost white powder or flocculus | [1][2] |

| Purity | ≥85% (qNMR), ≥98% (HPLC) | [1][2] |

| Melting Point | 254 - 256 °C | [2] |

| Storage Conditions | -20 °C or 2 - 8 °C, under inert gas | [1][2] |

Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of a molecule by subjecting it to stress conditions that accelerate its degradation.[5] These studies help in identifying potential degradation products and developing stability-indicating analytical methods.[5] The following sections detail the experimental protocols for conducting forced degradation studies on this compound.

General Procedure

A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., deionized water). Aliquots of this stock solution are then subjected to various stress conditions as described below. A control sample, protected from stress, is stored under recommended conditions (e.g., -20°C) for comparison.

Experimental Protocols

3.2.1. Acidic Hydrolysis

-

Methodology: Mix an aliquot of the stock solution with an equal volume of a strong acid (e.g., 1 M HCl) and a weak acid (e.g., 0.1 M HCl). Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, and 24 hours). At each time point, withdraw a sample, neutralize it with a suitable base (e.g., NaOH), and dilute to a final concentration appropriate for analysis.

-

Rationale: Oligosaccharides are susceptible to acid-catalyzed hydrolysis of their glycosidic linkages.[6][7]

3.2.2. Basic Hydrolysis

-

Methodology: Mix an aliquot of the stock solution with an equal volume of a strong base (e.g., 1 M NaOH) and a weak base (e.g., 0.1 M NaOH). Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, and 24 hours). At each time point, withdraw a sample, neutralize it with a suitable acid (e.g., HCl), and dilute to a final concentration appropriate for analysis.

-

Rationale: Basic conditions can also promote the degradation of oligosaccharides, although the mechanisms may differ from acid hydrolysis.

3.2.3. Oxidative Degradation

-

Methodology: Treat an aliquot of the stock solution with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂). Incubate the solution at room temperature for a defined period (e.g., 24 hours). At specified time points, withdraw a sample and quench the reaction if necessary.

-

Rationale: The amino and hydroxyl groups in Chitotriose may be susceptible to oxidation. Studies on chitosan have shown that hydrogen peroxide can induce random degradation of the polymer chain.[8]

3.2.4. Thermal Degradation

-

Methodology: Place a solid sample of this compound and an aliquot of the stock solution in a temperature-controlled oven at elevated temperatures (e.g., 70°C, 90°C, and 110°C).[9] Monitor for degradation over a defined period. For the solution, samples are withdrawn at various time points. The solid sample is dissolved in the solvent at each time point for analysis.

-

Rationale: High temperatures can provide the energy needed to overcome the activation barrier for the degradation of the molecule.

3.2.5. Photolytic Degradation

-

Methodology: Expose an aliquot of the stock solution to a calibrated light source that provides both UV and visible light (e.g., using a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

-

Rationale: To determine the light sensitivity of the molecule.

Illustrative Degradation Profile

The following table summarizes hypothetical quantitative data from forced degradation studies on this compound. This data is for illustrative purposes to guide researchers on the expected outcomes of such studies.

Table 2: Illustrative Quantitative Data from Forced Degradation Studies of this compound

| Stress Condition | Time (hours) | Chitotriose Remaining (%) | Major Degradation Products |

| Control (-20°C) | 24 | >99 | - |

| 1 M HCl (60°C) | 2 | 85 | Glucosamine, Chitobiose |

| 8 | 50 | Glucosamine, Chitobiose | |

| 24 | 15 | Glucosamine, Chitobiose | |

| 0.1 M NaOH (60°C) | 24 | 95 | Minor unidentified peaks |

| 3% H₂O₂ (RT) | 24 | 90 | Oxidized derivatives |

| Heat (90°C, solution) | 24 | 88 | Glucosamine, Chitobiose |

| Photolytic (UV/Vis) | 24 | >98 | - |

Analytical Methods for Stability Testing

A crucial aspect of stability testing is the use of validated, stability-indicating analytical methods that can separate and quantify the parent compound from its degradation products.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for the analysis of oligosaccharides.[10] A suitable method for Chitotriose and its potential degradation products (chitobiose and glucosamine) could involve a Rezex RFQ-Fast Acid H+ column with a mobile phase of 5 mM H₂SO₄, and detection at 194 nm.[10]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying and characterizing degradation products.[11] It provides molecular weight information that is critical for elucidating the structure of unknown degradants.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to analyze the chemical structure of Chitotriose and its degradation products, confirming the identity of known degradants and helping to elucidate the structure of new ones.[12]

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies of this compound.

Caption: Experimental workflow for forced degradation studies.

Potential Degradation Pathway

The primary degradation pathway for Chitotriose under acidic conditions is expected to be the hydrolysis of the β-(1→4) glycosidic bonds.

Caption: Hydrolytic degradation pathway of Chitotriose.

Conclusion

This technical guide provides a framework for assessing the stability and degradation profile of this compound. While specific experimental data for this compound is not extensively available, the principles of forced degradation studies and the analytical techniques described herein are well-established for related oligosaccharides and provide a robust starting point for any investigation. A thorough understanding of its stability is paramount for ensuring its quality, efficacy, and safety in research and commercial applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C18H38Cl3N3O13 | CID 131866476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biopharminternational.com [biopharminternational.com]

- 6. Food glycomics: Dealing with unexpected degradation of oligosaccharides during sample preparation and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Kinetics and products of the degradation of chitosan by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Chromatographic Assays for the Enzymatic Degradation of Chitin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of LC-MS and degradation techniques for the analysis of fungal-derived chitin [mountainscholar.org]

- 12. mdpi.com [mdpi.com]

Chitotriose Trihydrochloride: A Chitooligosaccharide with Potent Antioxidant Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chitotriose trihydrochloride, a trimer of β-1,4-linked D-glucosamine, is a prominent member of the chitooligosaccharide (COS) family. Derived from the hydrolysis of chitosan, this water-soluble oligosaccharide has garnered significant attention for its diverse biological activities, most notably its potent antioxidant properties. This technical guide provides a comprehensive overview of the antioxidant capacity of this compound, detailing its direct radical scavenging activities and its influence on key cellular signaling pathways involved in the oxidative stress response. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery, functional foods, and cosmetic science by providing detailed experimental protocols, collated quantitative data, and mechanistic insights into its mode of action.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a myriad of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Consequently, the identification and characterization of effective antioxidant compounds are of paramount importance. Chitooligosaccharides (COS), derived from the abundant natural biopolymer chitin, have emerged as a promising class of bioactive molecules with a favorable safety profile. Among them, this compound stands out for its demonstrated efficacy in mitigating oxidative damage. This guide delves into the technical details of its antioxidant activity, providing a foundation for its further investigation and application.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₅N₃O₁₃·3HCl | [1][2] |

| Molecular Weight | 610.86 g/mol | [1][2] |

| Appearance | White to almost white powder or flocculus | [2] |

| Solubility | Soluble in water | [1] |

| Melting Point | 255 °C | [2] |

| Optical Rotation | [α]²⁰_D = +26° to +31° (c=1 in H₂O) | [2] |

| Purity | ≥98% (HPLC) | [2] |

| Storage | Store at -20°C | [2] |

In Vitro Antioxidant Activity: Radical Scavenging Capacity

This compound exhibits significant direct antioxidant activity by scavenging key reactive oxygen species. The following tables summarize the quantitative data from in vitro antioxidant assays.

Table 1: Hydroxyl Radical Scavenging Activity

| Compound | Assay System | IC₅₀ (µM) | Reference |

| Chitotriose | Photolysis of ZnO | 55 | |

| Chitobiose | Photolysis of ZnO | 30 | |

| Aminoguanidine | H₂O₂ + Cu²⁺ | 85 | |

| Pyridoxamine | H₂O₂ + Cu²⁺ | 10 | |

| Trolox | H₂O₂ + Cu²⁺ | 95 |

Table 2: Superoxide Radical Scavenging Activity

| Compound | Assay System | IC₅₀ | Reference |

| Chitotriose | PMS-NADH | Not explicitly quantified, but activity demonstrated | |

| Chitobiose | PMS-NADH | Activity demonstrated | |

| Trolox | PMS-NADH | Activity demonstrated |

Table 3: Inhibition of Benzoate Hydroxylation

| Compound | Assay System | IC₅₀ (µM) | Reference |

| Chitotriose | H₂O₂ + Cu²⁺ | 80 | |

| Chitobiose | H₂O₂ + Cu²⁺ | 18 | |

| Aminoguanidine | H₂O₂ + Cu²⁺ | 85 | |

| Pyridoxamine | H₂O₂ + Cu²⁺ | 10 | |

| Trolox | H₂O₂ + Cu²⁺ | 95 |

Cellular Mechanisms of Antioxidant Action

Beyond direct radical scavenging, chitooligosaccharides, including by extension chitotriose, exert their antioxidant effects by modulating key intracellular signaling pathways that govern the cellular response to oxidative stress.

Activation of the Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like COS, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression.

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) signaling cascades are crucial in transducing extracellular stimuli into intracellular responses, including those related to oxidative stress. Chitooligosaccharides have been shown to inhibit the phosphorylation of key MAPK members like p38, JNK, and ERK, which are often activated under oxidative stress conditions. By attenuating these pathways, COS can mitigate downstream inflammatory and apoptotic responses triggered by ROS.

References

Spectroscopic data (NMR, IR, Mass Spec) of Chitotriose trihydrochloride

An In-depth Technical Guide on the Spectroscopic Data of Chitotriose Trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (C₁₈H₃₅N₃O₁₃·3HCl). Due to the limited availability of directly published spectra for this specific compound, this guide synthesizes information from analyses of closely related chitooligosaccharides and provides general experimental protocols applicable to its characterization.

Chemical Structure and Properties

Chitotriose is a trimer of β-(1→4)-linked D-glucosamine. The trihydrochloride salt form enhances its solubility in aqueous solutions, a critical factor for many analytical techniques.

Molecular Formula: C₁₈H₃₅N₃O₁₃·3HCl

Molecular Weight: 610.86 g/mol

Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of oligosaccharides. The proton (¹H) and carbon-13 (¹³C) NMR spectra of chitooligosaccharides are complex due to the similarity of the monosaccharide units. However, distinct signals can be observed for the anomeric protons and carbons, as well as for the protons and carbons at the linkage sites.

Expected ¹H NMR Chemical Shifts (in D₂O): The chemical shifts of the anomeric protons (H-1) are typically found in the downfield region of the spectrum. The protons of the reducing end unit will show distinct signals from the internal and non-reducing end units.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| H-1 (non-reducing) | ~4.8 | d |

| H-1 (internal) | ~4.6 | d |

| H-1 (reducing, α) | ~5.2 | d |

| H-1 (reducing, β) | ~4.7 | d |

| H-2 | ~3.2 | m |

| H-3 to H-6 | 3.5 - 4.0 | m |

Expected ¹³C NMR Chemical Shifts (in D₂O): The anomeric carbons (C-1) are the most deshielded of the ring carbons. The carbon involved in the glycosidic linkage (C-4) will also show a characteristic downfield shift.

| Carbon | Expected Chemical Shift (ppm) |

| C-1 (non-reducing) | ~102 |

| C-1 (internal) | ~102 |

| C-1 (reducing, α) | ~92 |

| C-1 (reducing, β) | ~96 |

| C-2 | ~58 |

| C-3 | ~72 |

| C-4 | ~80 |

| C-5 | ~77 |

| C-6 | ~63 |

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3500-3200 | O-H and N-H stretching (broad) |

| 3000-2800 | C-H stretching |

| ~1630 | Amide I (C=O stretch of residual N-acetyl groups, if present) and N-H bending (of NH₃⁺) |

| ~1520 | Amide II (N-H bending and C-N stretching) and N-H bending (of NH₃⁺) |

| ~1150-1000 | C-O and C-C stretching, C-O-C stretching of the glycosidic bond |

Mass Spectrometry (MS)

Mass spectrometry of chitooligosaccharides typically involves soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). For this compound, the protonated molecule [M+H]⁺ would be expected.

Expected Mass Spectrometry Data (ESI-MS):

| Ion | Calculated m/z |

| [M+H]⁺ | 504.2 (for the free amine) |

| [M+Na]⁺ | 526.2 (for the free amine) |

Fragmentation in MS/MS experiments would primarily occur at the glycosidic bonds, leading to the loss of one or two glucosamine (B1671600) units.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

Caption: General workflow for NMR analysis.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5 mL of deuterium (B1214612) oxide (D₂O).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum with water suppression.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

-

2D NMR: For complete assignment, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation).

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to an internal standard (e.g., DSS or TSP).

IR Spectroscopy

Caption: Workflow for FTIR spectroscopic analysis.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly mixing approximately 1 mg of this compound with 100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000 to 400 cm⁻¹).

-

Data Analysis: Identify the absorption peaks and assign them to the corresponding functional group vibrations.

Mass Spectrometry

Caption: General workflow for Mass Spectrometry analysis.

-

Sample Preparation: Dissolve the this compound in a solvent compatible with the ionization source (e.g., a mixture of water and acetonitrile with 0.1% formic acid for ESI). The final concentration should be in the low µg/mL to ng/mL range.

-

Instrumentation: Use a mass spectrometer equipped with an ESI or MALDI source.

-

Full Scan MS: Acquire a full scan mass spectrum to identify the molecular ion.

-

Tandem MS (MS/MS): Select the molecular ion as the precursor ion and perform collision-induced dissociation (CID) to generate a fragment ion spectrum.

-

Data Analysis: Analyze the spectra to determine the mass-to-charge ratios of the parent and fragment ions and propose fragmentation pathways.

Conclusion

This guide provides an overview of the expected spectroscopic data for this compound and general protocols for its acquisition. While a dedicated public database of spectra for this specific compound is not currently available, the information presented here, based on the well-understood behavior of chitooligosaccharides, serves as a valuable resource for researchers in the fields of carbohydrate chemistry, biochemistry, and drug development. For definitive structural confirmation, it is recommended to acquire the spectroscopic data following the outlined protocols.

The Pivotal Role of Chitotriose in Unraveling Chitin Metabolism: A Technical Guide